(1R,2S)-2-(methylamino)cyclohexan-1-ol
Overview
Description
(1R,2S)-2-(methylamino)cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features a cyclohexane ring with a methylamino group and a hydroxyl group attached to adjacent carbon atoms, resulting in a specific stereochemistry that is denoted by the (1R,2S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Reductive Amination: Cyclohexanone is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the methylamino group.
Stereoselective Reduction: The intermediate product is then reduced stereoselectively to obtain the desired (1R,2S) configuration. Catalysts such as chiral ligands or enzymes can be used to achieve this stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from its racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(methylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different amines or alcohols using hydrogenation or metal hydrides.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclohexanols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(methylamino)cyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can serve as a model compound for studying enzyme-substrate interactions and stereoselective binding.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable for producing enantiomerically pure substances.
Mechanism of Action
The mechanism by which (1R,2S)-2-(methylamino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(methylamino)cyclohexan-1-ol: The enantiomer of the compound, differing in stereochemistry.
Cyclohexanol: Lacks the methylamino group, making it less versatile in chemical reactions.
2-Aminocyclohexanol: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness
(1R,2S)-2-(methylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426415 | |
Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20431-83-8 | |
Record name | (1R,2S)-2-(methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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